molecular formula C9H10ClN3O B1372583 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one CAS No. 1038282-69-7

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one

Cat. No.: B1372583
CAS No.: 1038282-69-7
M. Wt: 211.65 g/mol
InChI Key: ZDRXXOIPTXAMEG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is a heterocyclic compound that contains an imidazolidinone ring substituted with an amino and a chloro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chloroaniline with ethyl isocyanate under controlled conditions to form the desired imidazolidinone ring. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group on the phenyl ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXXOIPTXAMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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